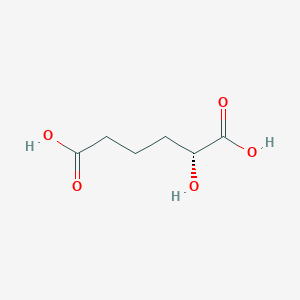

(2R)-2-hydroxyhexanedioic acid

Description

Defining the Chemical Compound in a Research Context

(2R)-2-Hydroxyhexanedioic acid is a dicarboxylic acid and a derivative of hexanedioic acid (adipic acid) with a hydroxyl group substituted at the second carbon position. nih.gov The "(2R)" designation specifies the stereochemistry at this chiral center. In the context of biochemistry, it is classified as a medium-chain alpha-hydroxy acid. hmdb.cafoodb.ca The presence and specific configuration of the hydroxyl group are crucial for its role in stereospecific enzymatic reactions. It is the conjugate acid of (R)-2-hydroxyadipate(2-). nih.gov

Chemically, it is a solid compound under standard conditions. nih.gov Its structure features two carboxyl groups and one hydroxyl group, which make it a versatile chemical building block.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | (R)-2-hydroxyadipic acid, D-2-hydroxyadipic acid | nih.govhmdb.cagoogle.com |

| Molecular Formula | C6H10O5 | nih.gov |

| Molecular Weight | 162.14 g/mol | nih.gov |

| CAS Number | 77252-44-9 | hmdb.ca |

| InChI | InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 | nih.gov |

Historical Trajectories and Milestones in its Academic Study

The academic study of this compound is intrinsically linked to the broader goal of producing adipic acid from renewable feedstocks to replace conventional petrochemical methods. acs.orgnih.gov Adipic acid is a critical monomer for producing nylon, and its traditional synthesis process is a notable source of greenhouse gas emissions. acs.org

Early research focused on identifying and understanding enzymes that could participate in a potential biosynthetic pathway. A 2011 study investigated the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, demonstrating its ability to act on (R)-2-hydroxyadipoyl-CoA, a derivative of this compound. nih.gov This work, along with the use of glutaconate CoA-transferase from Acidaminococcus fermentans, helped establish a potential enzymatic route from (R)-2-hydroxyadipate to a precursor of adipic acid, paving the way for further pathway construction. nih.govunimib.it

A significant milestone occurred when researchers applied insights from cancer biology to enzyme engineering. nih.gov Mutations in the isocitrate dehydrogenase (IDH) enzyme, known to occur in some cancers, were found to bestow a new catalytic function. Scientists successfully transferred these cancer-associated mutations to homologous enzymes, specifically homoisocitrate dehydrogenases (HIDHs), to create a novel (R)-2-hydroxyadipate dehydrogenase activity. nih.govgoogleapis.com This redesigned enzyme could efficiently catalyze the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a previously challenging step in the bio-production pathway. nih.gov

More recently, research has focused on enhancing the efficiency of this conversion through directed evolution. Scientists have engineered the (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh). acs.orgresearchgate.netresearchgate.net Through a combination of computational analysis, saturation mutagenesis, and random mutagenesis, they developed enzyme variants with a catalytic efficiency for 2-oxoadipate reduction that was improved by as much as 100-fold. acs.orgresearchgate.net These advanced enzyme engineering efforts represent a major leap toward making the bio-based production of adipic acid via this compound industrially viable. acs.org

Contemporary Significance in Biochemical Sciences and Biotechnology

The contemporary significance of this compound is centered on its pivotal role in green chemistry and industrial biotechnology. It is recognized as a key intermediate metabolite in engineered pathways designed for the biosynthesis of adipic acid from glucose. acs.orgresearchgate.net

Beyond its role as a precursor to adipic acid for nylon, this compound and its derivatives are being explored as monomers for the synthesis of novel biodegradable polyesters. google.com The incorporation of hydroxy acids like 2-hydroxyhexanedioic acid into polymer chains can impart desirable properties, such as improved thermal stability and biodegradability, addressing the global challenge of plastic pollution. google.com As a chiral molecule, it also serves as a valuable building block in stereoselective organic synthesis. The ability to produce specific enantiomers of α-hydroxy acids is important, as different enantiomers can have distinct biological activities or serve as specific biomarkers. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

77252-44-9 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2R)-2-hydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |

InChI Key |

OTTXIFWBPRRYOG-SCSAIBSYSA-N |

SMILES |

C(CC(C(=O)O)O)CC(=O)O |

Isomeric SMILES |

C(C[C@H](C(=O)O)O)CC(=O)O |

Canonical SMILES |

C(CC(C(=O)O)O)CC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Endogenous Formation as a Metabolite

This compound is formed within biological systems as part of normal and, in some cases, pathological metabolic processes.

(2R)-2-hydroxyhexanedioic acid has been detected in various eukaryotic organisms, including humans and the nematode Caenorhabditis elegans. nih.govhmdb.ca In humans, it is considered an endogenously produced metabolite and can be found in biofluids such as urine. nih.govloinc.org Its levels can be indicative of certain metabolic disorders. For instance, elevated urinary levels of 2-hydroxyadipic acid are associated with inborn errors of metabolism like 2-ketoadipic aciduria, a condition related to the improper breakdown of lysine (B10760008), hydroxylysine, and tryptophan. caymanchem.comlipidmaps.org In some cases of esophageal squamous cell carcinoma, tissue levels of 2-hydroxyadipic acid have been observed to be decreased. caymanchem.comlipidmaps.org Furthermore, increased levels of this acid have been noted in patients with certain mitochondrial disorders, suggesting it could serve as a potential biomarker for these conditions. nih.gov

Table 1: Detection of this compound in Eukaryotic Systems

| Organism/System | Finding | Associated Conditions | Reference |

|---|---|---|---|

| Humans | Detected in urine and tissues. | 2-Ketoadipic aciduria, 2-aminoadipic 2-oxoadipic aciduria, certain mitochondrial disorders, esophageal squamous cell carcinoma. | caymanchem.comlipidmaps.orghmdb.cametabolicsupportuk.org |

| Caenorhabditis elegans | Reported presence. | Not specified. | nih.gov |

| Aloe africana | Reported presence. | Not specified. | nih.gov |

While the primary focus of research has been on eukaryotes, the metabolic pathways that produce precursors to this compound are also present in prokaryotes. For example, some bacteria utilize pathways for the degradation of compounds like D-lysine which involve intermediates related to 2-oxoadipate. ebi.ac.ukebi.ac.uk Additionally, engineered prokaryotic systems, such as E. coli, have been developed for the production of adipic acid, with pathways that can involve this compound as an intermediate. google.comgoogle.com

Biosynthetic Origins and Precursor Molecules

The formation of this compound is intricately linked to the metabolism of other key biomolecules, particularly 2-oxoadipate and certain amino acids.

This compound is primarily formed through the reduction of 2-oxoadipic acid (also known as alpha-ketoadipate). nih.govhmdb.camedchemexpress.com This conversion is a key step in certain metabolic contexts. In some inherited metabolic disorders, a deficiency in the enzyme 2-ketoadipic dehydrogenase leads to an accumulation of 2-ketoadipic acid, which is then reduced to 2-hydroxyadipic acid, resulting in its excretion in the urine. nih.govhmdb.ca The enzyme responsible for this reduction in some organisms is (R)-2-hydroxyglutarate dehydrogenase, which has been engineered to improve the conversion of 2-oxoadipate to (R)-2-hydroxyadipate for industrial applications. researchgate.net

The precursor to this compound, 2-oxoadipate, is a key intermediate in the catabolism of the essential amino acids lysine and tryptophan. caymanchem.comlipidmaps.orgresearchgate.net In humans, the breakdown of lysine and tryptophan occurs partially in the mitochondria and leads to the formation of 2-oxoadipate. mdpi.comnih.gov This 2-oxoadipate is then typically further metabolized. However, in conditions where the subsequent metabolic steps are impaired, such as in 2-aminoadipic and 2-oxoadipic aciduria, 2-oxoadipate accumulates and can be converted to 2-hydroxyadipic acid. metabolicsupportuk.orguniprot.org This metabolic link underscores the importance of monitoring 2-hydroxyadipic acid levels in the diagnosis and understanding of disorders related to amino acid metabolism.

Table 2: Biosynthetic Pathways Leading to this compound

| Precursor Molecule | Metabolic Pathway | Key Enzymes/Processes | Resulting Compound | Reference |

|---|---|---|---|---|

| 2-Oxoadipic acid | Reduction | (R)-2-hydroxyglutarate dehydrogenase (in some organisms) | This compound | nih.govhmdb.caresearchgate.net |

| L-Lysine | Amino Acid Catabolism | Series of enzymatic reactions leading to 2-oxoadipate formation | 2-Oxoadipate (precursor) | caymanchem.comlipidmaps.orgresearchgate.net |

| L-Tryptophan | Amino Acid Catabolism | Series of enzymatic reactions leading to 2-oxoadipate formation | 2-Oxoadipate (precursor) | caymanchem.comlipidmaps.orgresearchgate.net |

Metabolic Pathways and Biochemical Transformations of 2r 2 Hydroxyhexanedioic Acid

Alpha-Reduction Pathways for Synthesis

The primary route for the formation of (2R)-2-hydroxyhexanedioic acid is through the alpha-reduction of 2-oxoadipate (also known as 2-ketoadipic acid). hmdb.catargetmol.com This conversion is a critical step in certain metabolic pathways, particularly those designed for industrial chemical production. acs.orgresearchgate.net

Enzymatic Conversion of 2-Oxoadipate

The reduction of 2-oxoadipate to this compound is an enzymatically catalyzed reaction. researchgate.net Several enzymes have been identified and engineered for this purpose. One notable enzyme is (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans. acs.orgacs.org While its natural substrate is 2-oxoglutarate, Hgdh can also reduce 2-oxoadipate, albeit less efficiently. google.com

Recent research has focused on improving the catalytic efficiency of enzymes for this specific conversion. Through directed evolution and protein engineering, variants of Hgdh have been developed with significantly enhanced activity towards 2-oxoadipate. acs.orgacs.org Another enzyme, lactate (B86563) dehydrogenase from Alcaligenes eutrophus H16, has also been identified as a promising catalyst for this reaction, exhibiting broad substrate specificity for various 2-oxoacids. researchgate.net Additionally, engineered homoisocitrate dehydrogenases (HIDHs) have been shown to catalyze this conversion. researchgate.net

Stereospecificity of the Reduction Process

The enzymatic reduction of 2-oxoadipate is a stereospecific process, yielding the (R)-enantiomer of 2-hydroxyhexanedioic acid. acs.orggoogle.com This is crucial for subsequent metabolic steps that are also stereospecific. The enzymes involved, such as the (R)-isomer-specific 2-hydroxyacid dehydrogenase family, ensure the correct stereochemistry of the product. researchgate.netresearchgate.net The (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans, for instance, specifically produces (R)-2-hydroxyadipate from 2-oxoadipate. google.com This stereochemical control is a key feature of these biological pathways.

Integration within Dicarboxylic Acid Metabolism

This compound is integrated into the broader context of dicarboxylic acid metabolism, which involves pathways like omega-oxidation of fatty acids. nih.govresearchgate.net Dicarboxylic acids are formed as products of fatty acid ω-oxidation. nih.gov

Role in Omega-Oxidation of Fatty Acids

Omega (ω)-oxidation is an alternative pathway to the more common beta-oxidation for fatty acid degradation. wikipedia.orgbyjus.com This process occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl (ω) carbon of a fatty acid. wikipedia.orgallen.in The process begins with hydroxylation at the ω-carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com This pathway becomes more significant when beta-oxidation is impaired. wikipedia.org The resulting dicarboxylic acids can then undergo further metabolism. nih.govnih.gov

Subsequent Beta-Oxidation Processes

Dicarboxylic acids, once formed, can be further metabolized through peroxisomal beta-oxidation. nih.govnih.gov This process shortens the carbon chain of the dicarboxylic acids, producing acetyl-CoA and shorter-chain dicarboxylic acids. nih.govasm.org For example, the beta-oxidation of adipic acid, a related dicarboxylic acid, has been studied and involves activation with coenzyme A. asm.org Ultimately, the breakdown of dicarboxylic acids can yield products like succinic acid, which can then enter central metabolic cycles. nih.gov

Proposed Catabolic Routes and Degradation Mechanisms

This compound, also known by its common name (R)-2-hydroxyadipic acid, is a notable intermediate in specific metabolic pathways, particularly those engineered for the bio-production of industrially significant chemicals. While it is a naturally occurring molecule, its catabolism is of significant interest in the field of synthetic biology and metabolic engineering. nih.govhmdb.ca The primary proposed catabolic route for this compound involves its conversion into adipic acid through a series of enzymatic reactions. researchgate.net

The degradation of this compound is a key step in a novel biosynthetic pathway designed to produce adipic acid, a precursor for the synthesis of nylon. researchgate.net This pathway commences with the conversion of 2-oxoadipate to (2R)-2-hydroxyhexanedioate. This initial reduction is a critical, and often rate-limiting, step. Enzymes such as (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans have been identified and engineered to improve the efficiency of this conversion. acs.orgnih.gov

Following its formation, the proposed catabolic cascade for this compound proceeds as follows:

Activation to a Coenzyme A Thioester: The first step in the degradation pathway is the activation of this compound to its corresponding coenzyme A (CoA) thioester, (R)-2-hydroxyadipoyl-CoA. This reaction is catalyzed by the enzyme glutaconate CoA-transferase (GctAB) . researchgate.net

Dehydration: The resulting (R)-2-hydroxyadipoyl-CoA undergoes a dehydration reaction to form (E)-2-hexenedioyl-CoA. This elimination of a water molecule is carried out by the oxygen-sensitive enzyme 2-hydroxyglutaryl-CoA dehydratase (HgdCAB) . researchgate.netscispace.com This enzyme has been shown to act on (R)-2-hydroxyadipoyl-CoA as an alternative substrate to its native substrate. scispace.com

Hypothesized Reduction to Adipoyl-CoA: The subsequent step, which remains hypothetical, involves the reduction of (E)-2-hexenedioyl-CoA to adipoyl-CoA. It is proposed that this conversion could be catalyzed by an enzyme such as glutaryl-CoA dehydrogenase (Gdh) in conjunction with an electron-transferring flavoprotein. researchgate.net

Final Conversion to Adipic Acid: In the final proposed step, adipoyl-CoA is converted to adipic acid. The same enzyme that initiated the pathway, glutaconate CoA-transferase (GctAB) , is thought to potentially catalyze this terminal reaction, releasing adipic acid and regenerating the free CoA. researchgate.net

In human metabolism, elevated levels of 2-hydroxyadipic acid in urine are associated with 2-ketoadipic aciduria, a metabolic disorder affecting the degradation of lysine (B10760008), hydroxylysine, and tryptophan. caymanchem.com This suggests that in mammals, the primary metabolic flux is towards its formation from 2-ketoadipic acid, and its subsequent degradation may be limited. nih.govhmdb.ca

The table below summarizes the key enzymatic steps and the compounds involved in the proposed catabolic pathway of this compound.

| Step | Substrate | Enzyme | Product |

| 1 | This compound | Glutaconate CoA-transferase (GctAB) | (R)-2-Hydroxyadipoyl-CoA |

| 2 | (R)-2-Hydroxyadipoyl-CoA | 2-Hydroxyglutaryl-CoA dehydratase (HgdCAB) | (E)-2-Hexenedioyl-CoA |

| 3 | (E)-2-Hexenedioyl-CoA | Glutaryl-CoA dehydrogenase (Gdh) (Hypothesized) | Adipoyl-CoA |

| 4 | Adipoyl-CoA | Glutaconate CoA-transferase (GctAB) (Hypothesized) | Adipic acid |

Enzymology and Biocatalysis of 2r 2 Hydroxyhexanedioic Acid Interconversions

Characterization of Relevant Oxidoreductases

Several enzyme families have been identified and characterized for their ability to catalyze the reduction of 2-oxoadipate. These include native and engineered (R)-2-hydroxyacid dehydrogenases, modified homoisocitrate dehydrogenases, and certain lactate (B86563) dehydrogenases with broad substrate acceptance.

(R)-2-Hydroxyacid Dehydrogenases Acting on 2-Oxoadipate

The (R)-2-hydroxyacid dehydrogenase family of enzymes are NAD(P)H-dependent oxidoreductases that catalyze the reversible, stereospecific reduction of 2-oxo acids to their corresponding (R)-2-hydroxy acids. researchgate.netresearchgate.net While these enzymes are diverse, some exhibit promiscuous activity towards a range of substrates. acs.org The reduction of 2-oxoadipate is a key bottleneck in some engineered pathways, and research has focused on identifying and improving enzymes for this specific step. acs.orgresearchgate.net

Two notable candidates that have been studied for this purpose are (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans and D-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli, selected due to the structural similarity of their native substrates to 2-oxoadipate. acs.org

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |

|---|---|---|---|---|

| Hgdh (A. fermentans) | 2-Oxoglutarate | 0.15 ± 0.01 | 14 ± 0.3 | 93 ± 6.2 |

| 2-Oxoadipate | 1.3 ± 0.1 | 0.008 ± 0.0002 | 0.0062 ± 0.0005 | |

| Pgdh (E. coli) | 2-Oxoglutarate | 0.02 ± 0.002 | 0.03 ± 0.0004 | 1.5 ± 0.1 |

| 2-Oxoadipate | 1.22 ± 0.1 | 0.004 ± 0.0001 | 0.0033 ± 0.0003 |

The stereospecificity of D-2-hydroxyacid dehydrogenases, ensuring the production of the (R)-enantiomer, is dictated by the precise architecture of the enzyme's active site. nih.govresearchgate.net These enzymes typically function as dimers, with each monomer comprising a cofactor-binding domain and a substrate-binding domain. researchgate.net The active site contains highly conserved residues crucial for catalysis. researchgate.net A key catalytic residue, often an arginine, forms a positively charged patch that recognizes and binds the carboxylate groups of the substrate. acs.org For instance, in Hgdh, residues R9 and R76 are conserved and involved in binding the γ-carboxylate group of 2-oxoglutarate. acs.org The positioning of the substrate within this pocket, relative to the hydride-donating NADH or NADPH cofactor, ensures that the reduction of the C2-keto group occurs from a specific face, leading to the formation of the (R)-2-hydroxy product. acs.orgresearchgate.net The residue at position 52 (R52 in Hgdh) is highly variable and is thought to modulate substrate specificity within this enzyme family. acs.org

Homoisocitrate Dehydrogenases and Engineered Variants

Homoisocitrate dehydrogenase (HIDH) is an oxidoreductase that participates in the lysine (B10760008) biosynthesis pathway. wikipedia.orgexpasy.org Its native function is the NAD+-dependent oxidative decarboxylation of (2R,3S)-homoisocitrate to produce 2-oxoadipate and CO2. wikipedia.orgexpasy.orguniprot.org The reverse reaction catalyzed by wild-type HIDH is a reductive carboxylation, which would not yield (2R)-2-hydroxyadipate. nih.gov

However, by leveraging insights from cancer genetics, HIDHs have been successfully re-engineered to function as (R)-2-hydroxyadipate dehydrogenases. nih.gov Certain mutations in the related enzyme isocitrate dehydrogenase (IDH), such as the R132H mutation in human IDH1, cause a neomorphic activity, leading to the reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. nih.gov By introducing analogous mutations into the homologous active site residues of HIDH, researchers have eliminated the native decarboxylation activity and conferred the ability to catalyze the direct, non-carboxylating reduction of 2-oxoadipate to (R)-2-hydroxyadipate. nih.govgoogle.com For example, the R143H mutant of Schizosaccharomyces pombe HIDH (ScHIDH) was shown to be an effective (R)-2-hydroxyadipate dehydrogenase, producing the (R)-enantiomer with greater than 99.1% enantiomeric excess. nih.gov

| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) |

|---|---|---|---|

| ScHIDH-R143H | 2-Oxoadipate | 2.0 ± 0.34 | 1.6 |

| NADH | 0.085 ± 0.021 |

Other Associated Enzyme Systems (e.g., Lactate Dehydrogenases with broad specificity)

Lactate dehydrogenases (LDHs) are another class of oxidoreductases that have been investigated for 2-oxoadipate reduction. While typically specific for pyruvate (B1213749), some LDHs exhibit broad substrate specificity and can act on other 2-oxoacids. researchgate.netbioscientifica.com A notable example is the NADH-dependent lactate dehydrogenase from the bacterium Alcaligenes eutrophus H16 (Ae-LdhO). researchgate.net This enzyme was found to have high activity on 2-oxoadipate, comparable to its activity on 2-oxoglutarate and even higher than on its natural substrate, pyruvate. researchgate.netresearchgate.net

However, a critical distinction is that Ae-LdhO belongs to the (L)-2-hydroxyacid dehydrogenase family. researchgate.netresearchgate.net Consequently, it produces (S)-2-hydroxyadipate, the opposite enantiomer to that required for certain bio-based production pathways. researchgate.netresearchgate.net This highlights the importance of enzyme stereoselectivity in biocatalytic applications.

| Substrate | Km (mM) | Specific Activity (U/mg protein) | Coenzyme |

|---|---|---|---|

| 2-Oxoadipic acid | 0.32 ± 0.02 | 454.5 ± 20.1 | NADH |

| NADH | 0.09 ± 0.002 | - | - |

Genetic and Structural Basis of Enzyme Activity

The function of these oxidoreductases is rooted in their genetic code and three-dimensional structure. The D-2-hydroxyacid dehydrogenase family, to which enzymes like Hgdh belong, is characterized by a conserved structural fold despite sequence identities being as low as 35%. nih.govresearchgate.net The genes encoding these enzymes, such as hgdH from A. fermentans, can be cloned and expressed in host organisms like E. coli for characterization and engineering. acs.org

Structurally, the enzymes are typically dimers, with each monomer having two principal domains: a Rossmann fold domain for binding the NAD(P)H cofactor and a substrate-binding domain that forms the catalytic pocket. acs.orgresearchgate.netnih.gov The active site is located in a cleft between these two domains. acs.org Site-directed mutagenesis and directed evolution studies have provided significant insight into the roles of specific amino acid residues. For example, in Hgdh, residues R9, R52, and R76 are involved in substrate recognition. acs.org Engineering efforts have shown that mutations at positions like V11, A206, and A214 can dramatically improve catalytic efficiency toward 2-oxoadipate, with the A206V mutation alone boosting activity nearly five-fold. acs.orgnih.govresearchgate.net

The case of engineering HIDH provides a clear example of the genetic basis for neofunctionalization. nih.gov The wild-type lys12 gene in S. cerevisiae or S. pombe encodes the native HIDH. uni-duesseldorf.de A single point mutation, such as R143H in the S. pombe enzyme, which is homologous to the cancer-associated R132H mutation in human IDH1, is sufficient to alter the catalytic mechanism from oxidative decarboxylation to a direct, non-decarboxylating reduction, thereby creating a novel (R)-2-hydroxyadipate dehydrogenase. nih.govgoogle.com This demonstrates that subtle changes in the genetic code, leading to single amino acid substitutions in the active site, can fundamentally redirect the catalytic power of an enzyme.

Gene Identification and Cloning of Key Biocatalysts

The identification and cloning of genes that encode enzymes capable of (2R)-2-hydroxyhexanedioic acid interconversion are foundational to their characterization and application in biocatalysis. The reduction of 2-oxoadipate to (R)-2-hydroxyadipate is a critical reaction in engineered metabolic pathways designed to produce adipic acid. acs.orgnih.govacs.orgresearchgate.net

Researchers have targeted several enzymes for this purpose. For instance, the lactate dehydrogenase gene (Ae-ldhO) from Alcaligenes eutrophus H16 was cloned and expressed in Escherichia coli. researchgate.net The resulting recombinant enzyme showed broad substrate specificity, including the efficient reduction of 2-oxoadipate to 2-hydroxyadipate. researchgate.net Another study focused on engineering (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans. acs.orgnih.govacs.orgresearchgate.net The gene encoding this enzyme was also cloned and expressed in E. coli to improve its activity towards 2-oxoadipate. acs.orgresearchgate.net Similarly, the gene for D-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli was selected as a candidate due to the structural similarity of its natural substrate to 2-oxoadipate. acs.org

A patent for microorganisms designed for adipic acid production outlines the use of exogenous nucleic acids encoding a 2-ketoadipate reductase to convert 2-ketoadipate (2-oxoadipate) to alpha-hydroxyadipate (this compound). google.com

The following table provides a summary of key biocatalysts and their genetic origins.

| Gene | Enzyme | Organism | Function in this compound interconversion |

| Ae-ldhO | Lactate Dehydrogenase | Alcaligenes eutrophus H16 | Reduces 2-oxoadipate to 2-hydroxyadipate. researchgate.net |

| Hgdh | (R)-2-hydroxyglutarate Dehydrogenase | Acidaminococcus fermentans | Reduces 2-oxoadipate to (R)-2-hydroxyadipate. acs.orgnih.govacs.orgresearchgate.net |

| Pgdh | D-3-phosphoglycerate Dehydrogenase | Escherichia coli | Reduces 2-oxoadipate to (R)-2-hydroxyadipate. acs.org |

Structural Insights into Enzyme-Substrate Interactions

Understanding the three-dimensional structure of these enzymes and their interaction with substrates is crucial for rational engineering. Members of the (R)-2-hydroxyacid dehydrogenase family, to which many of these enzymes belong, typically exist as homodimers. researchgate.netresearchgate.net Each monomer is composed of a cofactor-binding domain and a substrate-binding domain. researchgate.netresearchgate.net

The crystal structure of (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from A. fermentans (PDB ID 1XDW) provides a model for understanding how these enzymes bind their substrates. acs.org Structural alignment with D-lactate dehydrogenase reveals a conserved catalytic triad (B1167595) and a binding pocket that can accommodate various 2-oxo acids. acs.org Although the backbone of 2-oxoadipate is one carbon longer than the natural substrate of Hgdh (2-oxoglutarate), the catalytic pockets of these enzymes can adapt to catalyze the reduction, albeit with lower efficiency initially. acs.org Key residues involved in substrate recognition and binding have been identified, such as those forming a positively charged patch (R9, R52, R76) that interacts with the carboxylate groups of the substrate. acs.org Specifically, R52 is highly variable and is thought to modulate substrate specificity within this enzyme family. acs.org

In the case of homoisocitrate dehydrogenase (HIcDH), which catalyzes the conversion of homoisocitrate to α-ketoadipate, a Lys-Tyr catalytic pair (lysine-206 and tyrosine-150) is crucial for the acid-base chemistry of the reaction. nih.gov Lysine-206 acts as a general base in the hydride transfer step. nih.gov

Enzyme Engineering and Directed Evolution for Enhanced Catalysis

To overcome the limitations of natural enzymes, such as low activity on non-native substrates, protein engineering techniques are employed. acs.orgnih.govnobelprize.org Both rational design and directed evolution have been successfully applied to improve the catalytic efficiency of enzymes for the production of this compound. acs.orgnih.govcaltech.edu

Rational Design Approaches

Rational design involves making specific, knowledge-based mutations to an enzyme's structure. nih.govdntb.gov.ua For example, to alter the substrate specificity of a lactate dehydrogenase from pyruvate to a larger substrate like oxaloacetate, researchers made three key amino acid substitutions: increasing the active site volume (Thr246Gly), neutralizing an acidic residue (Asp197Asn), and introducing a basic residue (Gln102Arg). nih.gov This approach dramatically shifted the enzyme's preference. nih.gov

In the context of producing this compound, similar strategies can be applied. Based on structural data of (R)-2-hydroxyacid dehydrogenases, residues in the active site that determine substrate specificity have been identified (e.g., R52, T77, A78, D81, and S300). acs.org By performing saturation mutagenesis on these selected residues, it's possible to create variants with improved activity for 2-oxoadipate. acs.org For instance, in the engineering of (R)-2-hydroxyglutarate dehydrogenase (Hgdh), computational analysis and structural information guided the selection of eight residues for saturation mutagenesis. acs.org

Random Mutagenesis and Screening Strategies

Random mutagenesis, coupled with high-throughput screening, is a powerful method for improving enzyme function without detailed structural knowledge. nobelprize.orgcaltech.edu This process involves introducing random mutations into the gene encoding the enzyme and then selecting for variants with enhanced properties. acs.orgnih.govacs.orgresearchgate.net

A notable example is the directed evolution of (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans to improve its ability to reduce 2-oxoadipate. acs.orgnih.govacs.orgresearchgate.net Using a combination of random mutagenesis (via error-prone PCR) and saturation mutagenesis, researchers generated mutant libraries. acs.org These libraries were screened for improved activity, leading to the identification of three variants with a 100-fold higher catalytic efficiency for 2-oxoadipate reduction. acs.orgnih.govresearchgate.net A key mutation, A206V, was found to be critical, boosting the enzyme's activity by 4.8-fold and acting synergistically with other mutations. acs.orgnih.govresearchgate.netresearchgate.net

The following table summarizes some of the mutations identified through directed evolution of Hgdh and their effect on enzyme activity.

| Enzyme Variant | Mutations | Fold Improvement in Activity | Strategy |

| Ep1 | A2T, V11K, A206V | ~3.5 | Random Mutagenesis |

| Ep2 | V11K, A206V, R218C | ~3.1 | Random Mutagenesis |

| Ep3 | V11K, A214V, V312I | ~2.8 | Random Mutagenesis |

| Ep13 | V11M, A2T | ~1.4 | Random Mutagenesis |

| Ep14 | V11K, A2T | ~1.3 | Random Mutagenesis |

Data sourced from a study on the directed evolution of (R)-2-hydroxyglutarate dehydrogenase. acs.org

This iterative process of mutagenesis and screening is a cornerstone of modern biocatalyst development, enabling the creation of enzymes tailored for specific industrial applications. nobelprize.orgresearchgate.netprinceton.edu

Biotechnological Production and Metabolic Engineering Applications

Engineering Microbial Cell Factories for (2R)-2-Hydroxyhexanedioic Acid Production

The development of microbial strains capable of producing this compound at high titers and yields relies on sophisticated metabolic engineering strategies. Model organisms, particularly Escherichia coli, have been extensively engineered due to their well-characterized genetics, rapid growth, and amenability to genetic modification. acs.orgnih.govresearchgate.net

Pathway Reconstruction and Optimization in Model Microorganisms (e.g., Escherichia coli)

The cornerstone of producing this compound in microorganisms is the design and implementation of novel biosynthetic pathways. acs.org One successful approach involves leveraging the L-lysine metabolic pathway, where 2-hydroxyadipate is a key intermediate. researchgate.netacs.org In this pathway, the intermediate 2-oxoadipate is reduced to (R)-2-hydroxyadipate. researchgate.net Researchers have successfully constructed and optimized this pathway in E. coli. acs.org

Key enzymatic steps have been identified and engineered to improve efficiency. For instance, the reduction of 2-oxoadipate to (R)-2-hydroxyadipate is a critical reaction. researchgate.net To enhance this conversion, enzymes such as NADH-dependent lactate (B86563) dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO) and engineered (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans have been utilized. researchgate.net

Optimization efforts extend beyond single enzymes to the entire pathway. Transcriptome analysis, which examines the complete set of RNA transcripts in a cell, has been employed to identify new targets for metabolic engineering, leading to significant improvements in production. acs.org Through a combination of these strategies, engineered E. coli strains have been able to produce significant titers of 2-hydroxyadipate in bioreactors. researchgate.netacs.org

Table 1: Key Enzymes in the Biosynthesis of this compound and Adipic Acid

| Enzyme | Function | Pathway Step |

|---|---|---|

| Homocitrate Synthase (HCS) | Catalyzes the initial step in the α-aminoadipate pathway. | Precursor Synthesis |

| Homoaconitase (HA) | Involved in the conversion to 2-oxoadipate. | Precursor Synthesis |

| Homoisocitrate Dehydrogenase (HICDH) | Catalyzes a key step leading to 2-oxoadipate. | Precursor Synthesis |

| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) / Lactate Dehydrogenase (ldhO) | Reduces 2-oxoadipate to (R)-2-hydroxyadipate. researchgate.net | This compound Formation |

| Glutaconate CoA-transferase (GctAB) | Activates 2-hydroxyadipate to 2-hydroxyadipoyl-CoA. researchgate.net | Conversion to Adipic Acid |

Strategies for Precursor Supply Enhancement

A critical bottleneck in the production of any target molecule is the availability of its chemical precursors. To boost the output of this compound, metabolic engineers focus on channeling more carbon flux towards its immediate precursors. acs.org In pathways utilizing L-lysine metabolism, strategies include strengthening the synthesis of L-lysine itself and increasing the supply of oxaloacetate, a key metabolite in the tricarboxylic acid (TCA) cycle. acs.org Similarly, for pathways starting from central metabolites like acetyl-CoA and succinyl-CoA, genetic modifications are made to increase the availability of these precursors. researchgate.net By upregulating the expression of genes involved in precursor synthesis and deleting competing pathways, the carbon flux can be effectively directed toward the desired product. acs.orgresearchgate.net

Cofactor Regeneration Systems in Bioreactors

Many of the enzymatic reactions in biosynthetic pathways, particularly the reduction of 2-oxoadipate to (2R)-2-hydroxyadipate, are dependent on cofactors such as NADH or NADPH. researchgate.netillinois.edu These cofactors are expensive and are required in stoichiometric amounts, making their continuous regeneration essential for an economically viable process. illinois.edunih.gov

Table 2: Production Titers of 2-Hydroxyadipate in Engineered E. coli

| Engineering Strategy | Titer Achieved (g/L) | Reference |

|---|---|---|

| Enhancement of precursor synthesis and cofactor regulation | 7.11 | researchgate.netacs.org |

Role as a Crucial Intermediate in Bio-based Chemical Synthesis

The primary industrial interest in this compound stems from its role as a key stepping stone in the production of adipic acid, a dicarboxylic acid of major industrial importance. researchgate.netacs.org

Adipic Acid Biosynthesis Pathways

Adipic acid is a C6 dicarboxylic acid and a vital platform chemical. nih.gov The biosynthesis of adipic acid from renewable resources is a major goal of industrial biotechnology. researchgate.netmdpi.com Several artificial pathways have been designed and implemented in microorganisms to achieve this. nih.gov

This compound is a central intermediate in several of these pathways. researchgate.net One prominent route proceeds from glucose via the TCA cycle intermediate 2-oxoglutarate, which is converted to 2-oxoadipate. researchgate.net This is then reduced to this compound. Subsequent enzymatic steps, including CoA-activation by glutaconate CoA-transferase and dehydration by 2-hydroxyglutaryl-CoA dehydratase, convert it further down the pathway towards adipic acid. researchgate.net Another potential pathway uses L-lysine as a precursor to generate the 2-hydroxyadipate intermediate. acs.org These bio-based routes offer a sustainable alternative to the conventional, petroleum-based synthesis of adipic acid. nih.govrsc.org

Development of Sustainable Production Processes for Polyamide Monomers

The vast majority of commercially produced adipic acid is used as a comonomer with hexamethylenediamine (B150038) to manufacture nylon-6,6, a widely used polyamide in the automotive, textile, and electronics industries. researchgate.net The development of a robust and economical biotechnological route to adipic acid via intermediates like this compound is therefore a direct pathway to sustainable polyamide production. acs.org

By engineering microorganisms to convert renewable feedstocks like glucose into adipic acid, the reliance on fossil fuels for polyamide production can be significantly reduced. researchgate.net This aligns with the broader goals of creating a circular bioeconomy and developing greener manufacturing processes. Research in this area also extends to creating other novel bio-based polyamides from sustainable monomers, further expanding the portfolio of environmentally friendly materials. researchgate.netrsc.org The successful scale-up of this compound production is a critical step toward realizing the commercial production of bio-based nylons and other polyamides. acs.org

Process Intensification and Scale-up Considerations in Bioprocessing

The transition from laboratory-scale discovery to industrial-scale production of this compound is a critical step for its commercial viability as a bio-based chemical. This process involves significant challenges, requiring careful optimization of fermentation and downstream processing to maximize efficiency, yield, and economic feasibility. Scaling up is not merely about increasing the volume but involves a comprehensive strategy to maintain optimal conditions for microbial performance in large-volume bioreactors. nih.govnih.gov

Fermentation Strategies for Enhanced Production

A key aspect of process intensification is the fermentation strategy. While simple batch fermentation is useful at the laboratory level, fed-batch or continuous fermentation processes are often necessary for industrial applications to overcome issues like substrate inhibition and to achieve higher product titers. nih.govmdpi.com

For the production of this compound, a fed-batch strategy has been successfully demonstrated in metabolically engineered Escherichia coli. This approach allows for controlled feeding of nutrients, primarily the carbon source, which prevents the accumulation of inhibitory concentrations of substrates or byproducts and supports a higher cell density. This strategy proved effective in scaling the production from shake flasks to a 5-liter bioreactor, a crucial step in verifying the industrial potential of the biosynthetic pathway.

In a notable study, metabolic engineering efforts, including the enhancement of precursor synthesis and cofactor regulation, were combined with a fed-batch process. Initial scale-up efforts in a 5 L bioreactor yielded 7.11 g/L of 2-hydroxyadipate. Further process optimization, guided by transcriptome analysis to identify metabolic bottlenecks, led to an improved titer of 11.1 g/L in the same bioreactor setup. This demonstrates the power of combining systems biology approaches with process engineering to enhance production at a larger scale.

| Key Optimization Strategy | Bioreactor Volume | Final Titer (g/L) |

|---|---|---|

| Enhancement of precursor synthesis and cofactor regulation | 5 L | 7.11 |

| Further optimization based on transcriptome analysis | 5 L | 11.1 |

Downstream Processing and Purification

A multi-step downstream processing cascade is typically required for dicarboxylic acids. nih.govnih.gov While a specific, optimized process for this compound is still under development, established methods for similar carboxylic acids can be adapted. A general downstream processing strategy would likely involve:

Biomass Removal: The first step is the separation of microbial cells from the liquid broth. This is commonly achieved through centrifugation or microfiltration. nih.govfrontiersin.org

Initial Purification and Concentration: The clarified broth may then undergo further filtration, such as ultrafiltration or nanofiltration, to remove larger impurities like proteins and polysaccharides. deswater.com Techniques like liquid-liquid extraction can be employed to selectively separate the carboxylic acid from the aqueous phase into a solvent, which also serves to concentrate the product. nih.govfrontiersin.org

Final Purification: The final stage aims to achieve high purity. This can involve techniques such as chromatography, crystallization, or precipitation. The choice of method depends on the required purity level and the physicochemical properties of this compound.

The development of an efficient and environmentally friendly downstream process is essential for the sustainable production of bio-based chemicals and remains an active area of research. deswater.com

Challenges and Future Outlook

Scaling up microbial processes presents numerous challenges that must be addressed to ensure consistent and efficient production. nih.govresearchgate.net These include maintaining homogeneity within large bioreactors, ensuring adequate oxygen and nutrient transfer, and managing heat removal. For engineered microbes, maintaining the genetic stability of the production strain over extended fermentation periods is also a significant concern.

Future efforts will likely focus on integrating advanced modeling and computational fluid dynamics (CFD) to better predict and control the bioreactor environment during scale-up. mdpi.com Furthermore, the development of continuous production processes, potentially integrating in-situ product recovery (ISPR), could dramatically improve volumetric productivity and reduce costs associated with downstream processing. nih.gov As research progresses, these process intensification strategies will be crucial for realizing the full industrial potential of biosynthesized this compound.

Advanced Analytical Methodologies in Research on 2r 2 Hydroxyhexanedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (2R)-2-hydroxyhexanedioic acid, enabling its separation from complex mixtures and accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge in analytical chemistry, and for chiral molecules like this compound, it is essential to determine the enantiomeric purity. rjptonline.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often employing chiral stationary phases (CSPs). nih.govcsfarmacie.cz These specialized columns are designed to interact differently with each enantiomer, allowing for their separation. csfarmacie.cz

For acidic compounds such as this compound, anion-exchanger type CSPs derived from cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) have proven to be effective. researchgate.net The separation mechanism involves a combination of ion-pairing, hydrogen bonding, and van der Waals interactions between the analyte and the CSP. researchgate.net The choice of mobile phase, including the organic modifier (e.g., methanol, ethanol, acetonitrile) and its concentration, is critical for optimizing the separation. csfarmacie.cz In some instances, the elution order of the enantiomers can be reversed by switching between quinine and quinidine-based columns, providing a valuable tool for peak assignment and method validation. nih.gov

The development of a robust chiral HPLC method requires careful optimization of chromatographic conditions to achieve baseline separation, which is necessary for accurate quantification of each enantiomer. nih.gov This allows for the precise determination of the enantiomeric excess (ee) in a sample.

Table 1: Chiral HPLC Separation Parameters for 2-Hydroxycarboxylic Acids

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that interacts stereoselectively with the enantiomers. | Cinchona alkaloid-derived phases (e.g., Chiralpak QD-AX, Chiralpak QN-AX). nih.gov |

| Mobile Phase | A solvent system that carries the analyte through the column. The composition is optimized for resolution. | Mixtures of organic solvents (e.g., n-hexane, isopropanol) with additives like diethylamine (B46881) (DEA). nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 1.5 mL/min. nih.gov |

| Detection | The method used to detect the separated enantiomers as they elute from the column. | UV-Vis spectroscopy is common. nih.gov |

| Resolution (Rs) | A measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. | A resolution of 2.08 has been achieved for similar compounds. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic acids. However, due to the low volatility and thermal instability of compounds like this compound, a derivatization step is necessary prior to GC analysis. colostate.eduresearch-solution.com Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. research-solution.comgcms.cz

Common derivatization methods for carboxylic acids include esterification and silylation. research-solution.comresearchgate.net For chiral analysis, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which can then be separated on a non-chiral GC column. sci-hub.se Alternatively, the derivatized enantiomers can be separated on a chiral GC column.

A two-step derivatization technique has been successfully employed for the analysis of hydroxy-dicarboxylic acids. researchgate.net This involves butylation of the carboxyl groups followed by trimethylsilylation of the hydroxyl groups. researchgate.net The resulting derivatives are then amenable to GC-MS analysis, which provides both retention time data for identification and mass spectra for structural confirmation. researchgate.netnih.gov While GC-MS is a widely used method for analyzing urinary organic acids, it can be labor-intensive due to the sample preparation required. encyclopedia.pubgoogleapis.com

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pathway Intermediates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.com This technique is particularly well-suited for the analysis of complex biological matrices to identify and quantify metabolic pathway intermediates. creative-proteomics.commdpi.com For organic acids, which can be challenging to analyze due to poor retention on reverse-phase columns and inefficient ionization, derivatization can be employed to improve sensitivity. mdpi.com

LC-MS/MS is considered a gold standard for the quantification of small molecules in biological samples, offering high specificity and accuracy. creative-proteomics.com It enables both targeted analysis, where specific known compounds are quantified, and untargeted metabolomics, which aims to identify all measurable analytes in a sample. creative-proteomics.com This is crucial for studying the metabolic pathways in which this compound may be involved.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. gcms.czbioanalysis-zone.com This precision allows for the determination of the elemental composition of an unknown compound by comparing the measured accurate mass to the theoretical masses of possible formulas. gcms.czchimia.ch For this compound (C₆H₁₀O₅), the exact mass is 162.05282342 Da. nih.gov

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is a significant advantage in complex sample analysis. bioanalysis-zone.com This high mass accuracy dramatically reduces the number of potential candidate formulas for an observed mass, thereby increasing the confidence in compound identification. gcms.cz

Table 2: Mass Spectrometric Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₅ | nih.gov |

| Molecular Weight | 162.14 g/mol | nih.gov |

| Exact Mass | 162.05282342 Da | nih.gov |

| Monoisotopic Mass | 162.05282342 Da | nih.gov |

Spectroscopic Methods for Structural Elucidation and Stereochemistry

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the detailed structural elucidation of this compound, including the determination of its stereochemistry.

¹H NMR and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. acs.org The chemical shifts, coupling constants, and signal intensities in the NMR spectra can be used to piece together the molecule's carbon-hydrogen framework. nih.govnih.gov For example, the proton NMR spectrum of 2-hydroxyadipic acid shows characteristic signals for the proton attached to the carbon bearing the hydroxyl group, as well as signals for the methylene (B1212753) protons along the carbon chain. nih.govnih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate directly bonded protons and carbons, further aiding in the assignment of NMR signals and confirming the structure. nih.gov To determine the absolute configuration of a chiral center, derivatization with a chiral resolving agent, such as Mosher's acid, can be employed, followed by NMR analysis of the resulting diastereomers. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Diethylamine |

| Ethanol |

| Hexane |

| Isopropanol |

| Methanol |

| Mosher's acid |

| Quinine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. 1H NMR, in particular, provides information on the chemical environment of the hydrogen atoms within the molecule.

A representative 1H NMR spectrum of 2-hydroxyadipic acid in water at a frequency of 500 MHz shows distinct peaks corresponding to the different protons in the molecule. nih.gov The chemical shifts (δ) are measured in parts per million (ppm).

| Chemical Shift (ppm) | Proton Assignment (Tentative) |

| 4.11 - 4.13 | H at the chiral carbon (C2) |

| 2.37 - 2.40 | Methylene protons adjacent to one of the carboxyl groups |

| 1.63 - 1.80 | Methylene protons in the aliphatic chain |

Table 1: Representative 1H NMR Chemical Shifts for 2-Hydroxyadipic Acid. nih.gov

This interactive table provides a summary of the key chemical shifts observed in the 1H NMR spectrum of 2-hydroxyadipic acid. The data highlights the distinct signals for the proton on the chiral center and the various methylene groups.

X-ray Crystallography for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is critical. X-ray crystallography stands as the definitive method for this purpose. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The analysis of the diffraction data allows for the creation of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. thieme-connect.de A key parameter in this analysis is the Flack parameter, which provides a high degree of confidence in the assignment of the absolute structure. nih.govox.ac.uk A value close to zero confirms the correct enantiomer has been modeled. researchgate.net While specific crystallographic data for this compound is not widely published, the general methodology is well-established for similar chiral molecules. ox.ac.uk

| Crystallographic Parameter | Significance |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter | Confirms the absolute configuration of the chiral molecule. nih.govox.ac.uk |

Table 2: Key Parameters in X-ray Crystallography for Absolute Configuration Determination.

This interactive table outlines the essential parameters obtained from an X-ray crystallographic analysis that are used to determine the absolute configuration of a chiral compound.

Development of High-Throughput Screening Assays in Enzyme and Pathway Engineering

High-throughput screening (HTS) assays are instrumental in the discovery and optimization of enzymes and metabolic pathways involved in the production of this compound. researchgate.netbmglabtech.com These automated methods allow for the rapid testing of thousands of samples, significantly accelerating research and development. bmglabtech.com

In the context of this compound, HTS is crucial for engineering enzymes with improved activity and selectivity. For instance, the reduction of 2-oxoadipate to (R)-2-hydroxyadipate is a key step in proposed biosynthetic routes to adipic acid. acs.orgresearchgate.net Directed evolution studies have utilized HTS to screen libraries of mutant enzymes, such as (R)-2-hydroxyglutarate dehydrogenase, to identify variants with significantly enhanced catalytic efficiency for this reaction. acs.org

These screening assays often rely on spectrophotometric or fluorometric detection methods. nih.gov For example, a coupled-enzyme assay can be designed where the production of this compound is linked to a change in absorbance or fluorescence, allowing for rapid quantification. google.comgoogle.com The development of sensitive and robust HTS assays is a continuous area of research, aiming to improve the efficiency of enzyme and pathway engineering for the bio-based production of valuable chemicals like adipic acid. nih.govaccscience.com

Future Perspectives and Emerging Research Areas

Exploration of Novel Biocatalytic Systems and Enzymatic Cascades

The efficient synthesis of (2R)-2-hydroxyhexanedioic acid hinges on the discovery and engineering of highly active and specific enzymes. A critical step in several proposed biosynthetic pathways is the reduction of 2-oxoadipic acid to this compound. Research is actively exploring a variety of enzymes and multi-step enzymatic cascades to optimize this conversion.

Recent advances have focused on engineering existing enzymes to enhance their catalytic efficiency for this specific reaction. For example, insights from cancer-associated mutations in isocitrate dehydrogenases (IDHs) have been applied to redesign homoisocitrate dehydrogenases (HIDHs) to efficiently catalyze the conversion of 2-oxoadipate to (R)-2-hydroxyadipate. researchgate.net Similarly, the development of multi-enzyme cascade reactions, where the product of one enzyme is the substrate for the next, is a promising strategy. mdpi.com These one-pot systems can improve efficiency, reduce waste, and overcome thermodynamic limitations by pulling reactions forward. mdpi.comsciepublish.com

The concept of deracemization, which converts a racemic mixture of 2-hydroxy acids into a single enantiomer, is also being explored. This can be achieved using a redox cascade in a single recombinant E. coli strain co-expressing multiple enzymes, such as (S)-2-hydroxy acid dehydrogenase, a ketoacid reductase, and a cofactor-regenerating enzyme like glucose dehydrogenase. researchgate.net The discovery of novel ketoacid reductases with high activity and substrate tolerance is crucial for the success of such systems. researchgate.net The design of these complex biocatalytic systems often involves coupling substrate conversion with efficient cofactor regeneration, for instance using NADH oxidase, which uses oxygen to regenerate NAD⁺ while producing only water as a byproduct. researchgate.net

| Enzyme/System | Application in this compound Synthesis | Reference |

| Engineered Homoisocitrate Dehydrogenase (HIDH) | Redesigned based on cancer-derived IDH1 mutations to catalyze the reduction of 2-oxoadipate. | researchgate.net |

| Multi-enzyme Cascades | One-pot synthesis to improve efficiency and yield of α-hydroxy acids from various precursors. | mdpi.com |

| Redox Deracemization System | Conversion of racemic 2-hydroxy acids to enantiopure (R)-isomers using multiple co-expressed enzymes. | researchgate.net |

| Coupled Deaminase/Dehydrogenase System | Production of α-hydroxy-carboxylic acids from α-amino-carboxylic acids. | google.com |

Integration with Synthetic Biology Platforms for Advanced Biomanufacturing

Synthetic biology provides a powerful toolkit for engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae into efficient cell factories for chemical production. nih.govnih.gov The biosynthesis of this compound is a key target for these efforts, as it serves as a direct precursor to bio-adipic acid. researchgate.net

Researchers have successfully constructed and optimized biosynthetic pathways for 2-hydroxyadipate in E. coli. researchgate.netacs.org One notable study demonstrated the construction of a pathway using L-lysine as a precursor. researchgate.net Through strategies that included enhancing precursor synthesis and regulating cofactors, researchers achieved a titer of 7.11 g/L of 2-hydroxyadipate in a 5 L bioreactor. researchgate.netacs.org Further optimization, guided by transcriptome analysis, increased the production to 11.1 g/L, demonstrating the potential for scalable biomanufacturing. researchgate.netacs.org

Other synthetic biology strategies focus on different pathways and host organisms. The reverse β-oxidation pathway has been implemented in Corynebacterium glutamicum, where the production of the related intermediate 3-hydroxyadipate was successfully demonstrated. chalmers.se Advanced techniques, such as the development of oxygen-dependent dynamic regulation systems, allow for the control of gene expression to enhance metabolic flux towards the desired product under different fermentation conditions. researchgate.net Such dynamic control can significantly increase product titers. researchgate.net The exploration of novel pathways, including those based on polyketide synthases, represents the cutting edge of designing entirely new routes for the synthesis of adipic acid and its precursors. mdpi.com

| Engineered Strain / System | Key Achievement | Titer | Reference |

| E. coli (L-lysine pathway) | Initial construction and optimization | 7.11 g/L | researchgate.netacs.org |

| E. coli (L-lysine pathway) | Optimization via transcriptome analysis | 11.1 g/L | researchgate.netacs.org |

| Corynebacterium glutamicum (reverse β-oxidation) | Stepwise construction and detection of 3-hydroxyadipate | Not quantified | chalmers.se |

| E. coli (Dynamic Regulation) | 41.62-fold improvement in adipic acid titer over control | Not specified | researchgate.net |

Sustainability Implications in the Production of Bio-based Chemicals and Materials

The primary driver for research into this compound is the urgent need for sustainable manufacturing processes. The current industrial production of adipic acid relies on petroleum and generates nitrous oxide, a greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. ki.siresearchgate.net Shifting to bio-based production from renewable feedstocks like glucose, lignin-derived aromatics, or vegetable oils offers a path to significantly reduce the carbon footprint and environmental impact of the chemical industry. mdpi.comacs.orgmarketresearchintellect.comresearchgate.net

The development of bio-based this compound is a cornerstone of this transition. It can be produced via fermentation from renewable resources, and its subsequent conversion to adipic acid can be achieved through greener catalytic methods. ki.si For example, processes are being developed that use heterogeneous catalysts for the dehydroxylation of sugar-derived acids, which are easily separated and recycled, minimizing waste. ki.si Companies are actively developing and scaling up technologies to produce 100% bio-based adipic acid from inedible biomass, with the goal of commercialization by 2030. toray.com

Beyond its role as a precursor to nylon, this compound and other hydroxy acids are being investigated as monomers for novel biodegradable polymers. google.commit.edu These biopolymers could provide sustainable alternatives to conventional plastics, addressing the global challenge of plastic pollution. mit.edu The creation of polyesters with tailored properties, such as enhanced thermal stability and biodegradability, is an active area of research. google.com

Computational Modeling and Systems Biology Approaches to Metabolic Flux Optimization

To efficiently engineer microbial cell factories, a deep understanding of cellular metabolism is required. Computational modeling and systems biology have become indispensable tools for this purpose. researchgate.netnih.govresearchgate.net These approaches allow researchers to simulate metabolic networks, predict the effects of genetic modifications, and identify non-obvious targets for optimization. nih.govnih.govbac-lac.gc.ca

Metabolic flux analysis (MFA) is a key technique used to calculate the flow of metabolites through a network and identify bottlenecks or competing pathways that divert resources from the desired product. jmb.or.krnih.govcreative-proteomics.com For adipic acid production, in silico tools have been used to evaluate and compare different biosynthetic routes, assessing their thermodynamic feasibility and maximum theoretical yields. nih.govacs.orgacs.org Such analyses have shown that only certain pathways, like those based on the shikimate pathway in E. coli, are thermodynamically favorable under industrially relevant conditions. nih.govacs.org

Systems biology approaches integrate large-scale 'omics' data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of the cell. researchgate.net This data-driven approach has been used to guide the engineering of this compound production. For instance, transcriptome analysis helped identify genetic targets for optimization that led to a significant increase in product titer in an engineered E. coli strain. researchgate.netacs.org Furthermore, computational tools can design specific interventions, such as using antisense RNA (asRNA) to down-regulate the expression of a competing enzyme, thereby redirecting metabolic flux and improving product yield. mdpi.com This integration of computational design with experimental validation accelerates the development of high-performance microbial strains. nih.gov

Q & A

Q. What are the established synthetic routes for (2R)-2-hydroxyhexanedioic acid, and what factors influence enantiomeric purity?

this compound is synthesized via the reduction of 2-ketoadipic acid, often employing chiral catalysts or enzymes to ensure stereoselectivity . Enantiomeric purity is influenced by reaction conditions (e.g., pH, temperature) and the choice of reducing agents. For example, asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance R-configuration yield. Post-synthesis purification via chiral HPLC or recrystallization is critical to isolate the desired enantiomer .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA or IB, with mobile phases optimized for carboxylic acids .

- NMR Spectroscopy : Key signals include the hydroxy proton (δ ~2.3 ppm, dd) and carboxyl carbons (δ ~170-180 ppm in NMR). Stereochemistry is confirmed via coupling constants and NOE experiments .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) confirms molecular weight (CHO, MW 162.14) and fragmentation patterns .

Q. What are the known biological roles or pathways involving this compound?

While direct evidence is limited, structurally related hydroxy acids (e.g., mucic acid) participate in oxidative stress pathways and microbial metabolism . Proposed roles include:

- Antioxidant activity : Scavenging ROS via its hydroxyl and carboxyl groups.

- Microbial interactions : Potential substrate for bacterial dicarboxylic acid transporters. Researchers should validate these hypotheses using assays like DPPH radical scavenging or microbial growth studies .

Advanced Research Questions

Q. How does stereochemistry (R vs. S configuration) impact the physicochemical and biological properties of 2-hydroxyhexanedioic acid?

- Solubility and reactivity : The R-configuration may exhibit higher aqueous solubility due to intramolecular hydrogen bonding patterns.

- Enzyme interactions : Stereospecific binding to enzymes (e.g., dehydrogenases) affects metabolic flux. For example, (2R)-enantiomers show higher affinity for lactate dehydrogenase homologs in kinetic studies .

- Thermal stability : Differential melting points and decomposition rates are observed in enantiomers, requiring tailored storage conditions (e.g., -20°C under nitrogen) .

Q. How can researchers resolve contradictions in reported synthesis yields or catalytic efficiencies for this compound derivatives?

Discrepancies often arise from:

- Protecting group strategies : For example, trityl groups in peptide synthesis improve yields of C-terminal derivatives but complicate N-terminal deprotection .

- Catalyst optimization : Screen chiral ligands (e.g., BINOL vs. Salen) under varying temperatures (0°C vs. RT) to identify optimal conditions .

- Analytical validation : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR integration) .

Q. What methodologies enable the use of this compound as a building block for bioactive peptide mimetics?

- Peptide coupling : Activate carboxyl groups with EDC/HOBt for amide bond formation. The hydroxyl group can serve as a hydrogen-bond donor in transition-state analogs .

- Derivatization : Convert the hydroxyl to a ketone (via oxidation) or ester (via acyl chlorides) to modulate bioactivity. For example, ester derivatives show enhanced membrane permeability in cytotoxicity assays .

- Conformational studies : Use MD simulations to predict how the hydroxyhexanedioic backbone influences peptide secondary structure .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Storage conditions : Store at -20°C under nitrogen in amber vials to prevent photodegradation and oxidation .

- Lyophilization : Lyophilize aqueous solutions to obtain a stable powder (residual moisture <1%) .

- Quality control : Monitor degradation via periodic HPLC analysis, focusing on dimerization or decarboxylation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.